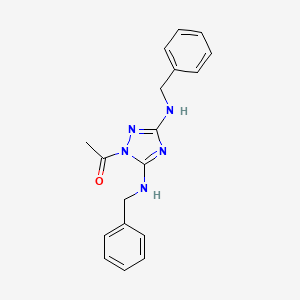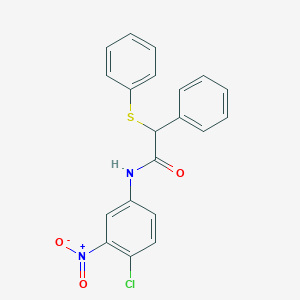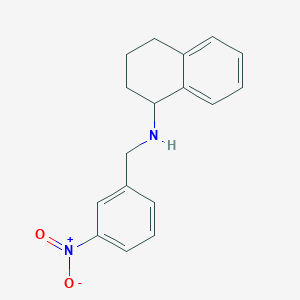![molecular formula C12H17BrO2 B4992352 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B4992352.png)
1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzene, also known as Bromoethoxyphenyl, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a unique structure that makes it a valuable tool for investigating various biological processes. In
Mecanismo De Acción
The mechanism of action of 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl is not fully understood, but it is believed to act as a modulator of various biological processes. It has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of cancer cell proliferation. Additionally, it has been shown to modulate the release of neurotransmitters in the nervous system, which can affect synaptic transmission.
Biochemical and Physiological Effects:
1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, which can potentially lead to the development of cancer therapies. It has also been shown to modulate the release of neurotransmitters, which can affect synaptic transmission and potentially lead to the development of drugs for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl in lab experiments is its unique structure, which allows it to be used as a tool to investigate various biological processes. Additionally, it has been shown to have potential applications in cancer research and the study of neurological disorders. However, one limitation of using 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl. One area of research could be the development of cancer therapies based on the inhibition of cancer cell proliferation by 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl. Additionally, further research could be done on the role of 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl in the modulation of neurotransmitter release and synaptic transmission. Finally, research could be done on the potential toxicity of 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl and its effects on living organisms.
Conclusion:
In conclusion, 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl is a valuable tool for investigating various biological processes. It has potential applications in cancer research and the study of neurological disorders. Its unique structure allows it to be used as a tool to investigate various biological processes, but its potential toxicity can limit its use in certain experiments. There are several future directions for research on 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl, including the development of cancer therapies and further research on its role in neurotransmitter release and synaptic transmission.
Métodos De Síntesis
The synthesis of 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl involves the reaction of 2-bromoethanol with 3,5-dimethylphenol in the presence of a catalyst. The reaction takes place under reflux conditions in the presence of a base such as potassium carbonate. The resulting compound is then purified by recrystallization to obtain pure 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl.
Aplicaciones Científicas De Investigación
1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl has been widely used in scientific research as a tool to investigate various biological processes. It has been shown to have potential applications in cancer research, as it can inhibit the proliferation of cancer cells. It has also been used in the study of neurotransmitter release and synaptic transmission in the nervous system. Additionally, 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl has been used to study the role of G protein-coupled receptors in cellular signaling pathways.
Propiedades
IUPAC Name |
1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c1-10-7-11(2)9-12(8-10)15-6-5-14-4-3-13/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHMYWFWBRBWQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCOCCBr)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![11-(4-bromophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4992295.png)
![2-chloro-3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4992309.png)

![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4992318.png)
![1-(4-chlorophenyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B4992335.png)

![8-methoxy-4,4-dimethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4992357.png)

![4-chloro-3-{[(2-methoxyphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B4992363.png)
![N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-nitrobenzenesulfonohydrazide](/img/structure/B4992368.png)